REACTION_CXSMILES
|
C[O-].[Na+].[CH3:4][C:5]([C:7]1[C:12]([NH2:13])=[CH:11][C:10]([O:14][CH3:15])=[C:9]([O:16][CH3:17])[CH:8]=1)=[O:6].[CH:18](OCC)=O.Cl>O.O1CCCC1>[CH3:17][O:16][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][C:10]=1[O:14][CH3:15])[N:13]=[CH:18][CH2:4][C:5]2=[O:6] |f:0.1|
|
Name
|
|
Quantity
|
858 g
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
480 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
sodium methoxide
|
Quantity
|
313 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
337 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=C(C=C1N)OC)OC
|
Name
|
|
Quantity
|
5.3 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 20° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 20° C. for one hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
for washing
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
CUSTOM
|
Details
|
the filtered product was then dried under the reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(CC=NC2=CC1OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 352 g | |
YIELD: PERCENTYIELD | 81.5% | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |